molecular formula C16H12ClN3O2S B2376916 2-chloro-N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide CAS No. 1788560-79-1

2-chloro-N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide

Cat. No.: B2376916
CAS No.: 1788560-79-1
M. Wt: 345.8
InChI Key: FVHQIYKBGHBGGA-UHFFFAOYSA-N
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Description

2-chloro-N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide is a complex organic compound that features a benzamide core substituted with a chlorine atom, a thiophene ring, and a 1,2,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiophene ring: This step often involves a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated precursor.

    Attachment of the benzamide moiety: This can be done through an amide coupling reaction, using a suitable amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The chlorine atom on the benzamide ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

2-chloro-N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. The oxadiazole and thiophene rings may play a crucial role in binding to these targets, while the benzamide moiety could be involved in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Another benzamide derivative with a cyclopropyl group and a boronic acid moiety.

    4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride: A compound with a similar benzamide core but different substituents.

Uniqueness

2-chloro-N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide is unique due to the presence of both the oxadiazole and thiophene rings, which confer specific electronic and steric properties that are not found in many other compounds. This makes it a valuable molecule for various applications in research and industry.

Biological Activity

The compound 2-chloro-N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide is part of a class of molecules that have garnered attention for their diverse biological activities, particularly in drug discovery. This article examines the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H20ClN3O2C_{18}H_{20}ClN_{3}O_{2}, with a molecular weight of 345.8 g/mol. The structure features a chloro group, an oxadiazole moiety, and a thiophene ring, which are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-oxadiazole structure exhibit a wide range of biological activities:

  • Anticancer Activity :
    • A study highlighted the efficacy of 1,2,4-oxadiazole derivatives in inhibiting various cancer cell lines. For instance, derivatives showed significant antiproliferative effects against human colon adenocarcinoma (HT-29) and breast cancer cell lines with IC50 values around 92.4 µM for specific compounds .
    • The presence of the oxadiazole ring is crucial for enhancing anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties :
    • Compounds with similar structures have demonstrated antibacterial and antifungal activities. The oxadiazole derivatives have been noted to inhibit bacterial growth effectively against both Gram-positive and Gram-negative strains .
  • Inhibition of Enzymatic Activity :
    • Certain oxadiazole derivatives exhibit inhibitory effects on enzymes such as histone deacetylases (HDACs), which are implicated in cancer progression . This suggests potential applications in epigenetic therapy.

The mechanisms by which this compound exerts its biological effects include:

  • Interaction with Protein Targets : The compound may interact with specific proteins involved in cell signaling pathways related to cancer and inflammation.
  • Induction of Apoptosis : It has been shown to trigger apoptotic pathways in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

Case Studies

  • Anticancer Efficacy :
    • In vitro studies demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines. A notable study reported that modifications to the oxadiazole structure could enhance its potency against resistant cancer types .
  • Enzyme Inhibition :
    • A series of experiments indicated that similar compounds could effectively inhibit RET kinase activity, which is crucial in certain cancers . This positions the compound as a promising candidate for further development as a targeted therapy.

Data Tables

Activity Type IC50 Values (µM) Target Cell Lines
Anticancer~92.4HT-29 (colon adenocarcinoma), MCF7 (breast)
AntimicrobialVariesGram-positive and Gram-negative bacteria
Enzyme InhibitionVariesHDACs, RET kinase

Properties

IUPAC Name

2-chloro-N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2S/c17-12-4-2-1-3-10(12)14(21)19-16-11(7-8-23-16)15-18-13(20-22-15)9-5-6-9/h1-4,7-9H,5-6H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHQIYKBGHBGGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3=C(SC=C3)NC(=O)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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